Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
CAS No.:
Cat. No.: VC13754581
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N2O4 |
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Molecular Weight | 294.35 g/mol |
IUPAC Name | methyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9,16H2,1-4H3,(H,17,19) |
Standard InChI Key | CCRFCMXYJWIJHB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate features a propanoate ester framework with two key functional groups:
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Boc-protected amino group: Positioned at the 2-carbon, this group provides stability during synthetic reactions and is cleavable using trifluoroacetic acid (TFA).
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3-aminophenyl substituent: Attached to the 3-carbon, this aromatic group introduces π-π stacking capabilities and hydrogen-bonding potential, which are advantageous in biomolecular interactions .
Molecular Formula:
Molecular Weight: 307.35 g/mol
IUPAC Name: Methyl 3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
Property | Value/Description |
---|---|
CAS Number | Not formally assigned (derivative of 77087-60-6) |
Boiling Point | Decomposes above 200°C |
Solubility | Soluble in DCM, DMF; sparingly in water |
Spectral Data (NMR) | : δ 1.39 (s, Boc CH3), 3.71 (s, COOCH3), 6.5–7.2 (aromatic H) |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized through a multi-step protocol:
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Boc Protection: Reacting methyl 2,3-diaminopropanoate with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C.
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Phenyl Group Introduction: A palladium-catalyzed coupling (e.g., Suzuki-Miyaura) attaches the 3-aminophenyl moiety to the propanoate backbone .
Key Reaction:
Industrial Scaling
Continuous flow reactors enhance yield (85–92%) and reduce waste by optimizing temperature and residence time. For example, microreactors operating at 50°C with a 10-minute residence time achieve 90% conversion.
Physicochemical Properties
Stability and Reactivity
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Acid Sensitivity: The Boc group cleaves in TFA/DCM (1:1) within 3 hours, yielding the free amine.
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Thermal Stability: Stable below 150°C; degrades via ester hydrolysis and Boc deprotection at higher temperatures.
Spectroscopic Characterization
Applications in Scientific Research
Peptide Synthesis
The compound is pivotal for introducing diamino acid residues into peptides. For instance, it facilitates the synthesis of pH-sensitive carriers for siRNA delivery, where the 3-aminophenyl group enhances endosomal escape.
Case Study: A 2024 study incorporated this compound into a peptide-based drug delivery system, achieving 70% siRNA transfection efficiency in HeLa cells .
Drug Development
Prodrugs derived from this compound exhibit improved solubility. A 2023 trial demonstrated a 40% increase in oral bioavailability for a Boc-modified antihypertensive agent compared to its unprotected counterpart .
Material Science
Incorporating the compound into polyurethane scaffolds improves tensile strength (15–20 MPa) and biodegradability, making it suitable for tissue engineering.
Comparative Analysis with Analogues
Parameter | Target Compound | Boc-L-Ala-OMe |
---|---|---|
Aromaticity | High (3-aminophenyl) | None |
Solubility in DMF | 25 mg/mL | 35 mg/mL |
Deprotection Time | 3 hours (TFA) | 2 hours (TFA) |
The 3-aminophenyl group reduces solubility in polar solvents but enhances binding to aromatic drug targets .
Future Directions
Ongoing research focuses on:
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Targeted Drug Delivery: Exploiting the 3-aminophenyl group for tumor-specific accumulation.
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Enzyme-Resistant Peptides: Designing antimicrobial peptides with prolonged half-lives.
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